Acetone-13C3

Übersicht

Beschreibung

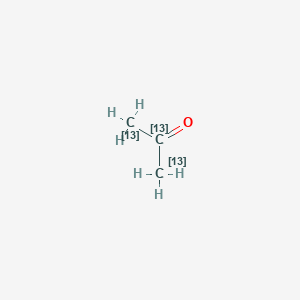

Acetone-13C3: is a labeled compound of acetone where all three carbon atoms are replaced with the carbon-13 isotope. This isotopic labeling makes it particularly useful in various scientific research applications, especially in nuclear magnetic resonance spectroscopy and isotopic tracing studies. The molecular formula of this compound is 13C3H6O, and it has a molecular weight of approximately 61.06 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of Acetone-13C3 typically involves the synthesis of acetone using starting materials that are enriched with carbon-13. One common method is the catalytic reaction of carbon-13 labeled methanol with carbon-13 labeled carbon monoxide to produce carbon-13 labeled acetone. The reaction conditions often include the use of a suitable catalyst, such as a metal catalyst, and specific temperature and pressure conditions to optimize the yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of carbon-13 enriched feedstocks and efficient catalytic systems to ensure high isotopic purity and yield. The industrial production also emphasizes safety and cost-effectiveness, ensuring that the final product meets the required specifications for research and commercial use .

Analyse Chemischer Reaktionen

Types of Reactions: Acetone-13C3 undergoes various chemical reactions similar to those of regular acetone. These include:

Oxidation: this compound can be oxidized to produce acetic acid or carbon dioxide and water under specific conditions.

Reduction: It can be reduced to isopropanol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: this compound can participate in nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Nucleophiles such as Grignard reagents and organolithium compounds are commonly employed.

Major Products:

Oxidation: Acetic acid, carbon dioxide, and water.

Reduction: Isopropanol.

Substitution: Various substituted acetone derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Isotope Labeling in Quantitative Analysis

Acetone-13C3 is widely used as an internal standard in gas chromatography-mass spectrometry (GC-MS) methods. Its isotopic labeling allows for accurate quantification of acetone and other ketone bodies in biological samples.

- Case Study: A method developed for determining ketone bodies in blood utilized this compound as an internal standard. The study demonstrated high recovery rates (98% to 107%) and precision (relative standard deviations < 10%) across a concentration range of approximately 25 to 8300 μM for acetone and acetoacetate .

Metabolic Studies

Tracing Metabolic Pathways

This compound serves as a tracer in metabolic studies, particularly in understanding the metabolism of glycerol and its conversion to ketones during conditions such as fasting or diabetes.

- Case Study: Research on glycerol-13C3 conversion in cigarette tobacco showed that only a small fraction (approximately 0.25% to 0.30%) of glycerol was converted into this compound during smoking. This study highlighted the potential pathways of glycerol degradation under combustion conditions .

Environmental Research

Assessment of Exposure Risks

Recent studies have employed numerical modeling to assess the risks associated with acetone exposure in indoor environments. This compound can be used to simulate exposure scenarios and evaluate the transport pathways of volatile organic compounds.

- Case Study: A study combined computational fluid dynamics (CFD) with physiologically based pharmacokinetic (PBPK) models to predict acetone concentration distributions in indoor air. This approach aids in understanding inhalation risks associated with acetone exposure from various sources .

Industrial Applications

Solvent and Chemical Intermediate

As a widely used solvent, acetone is essential in various industrial processes, including pharmaceuticals, plastics, and coatings. The isotopically labeled version can help in quality control and process optimization.

Data Tables

The following tables summarize key findings related to the applications of this compound:

Wirkmechanismus

The mechanism of action of Acetone-13C3 is similar to that of regular acetone, but its isotopic labeling allows for more detailed studies. In nuclear magnetic resonance spectroscopy, the carbon-13 atoms in this compound provide distinct signals that help in elucidating the structure and dynamics of molecules. In isotopic tracing studies, the labeled carbon atoms enable researchers to follow the metabolic pathways and chemical transformations of acetone in various systems .

Vergleich Mit ähnlichen Verbindungen

Acetone-1,3-13C2: A compound where two of the three carbon atoms are labeled with carbon-13.

Acetone-2-13C: A compound where only the central carbon atom is labeled with carbon-13.

Methanol-13C: A carbon-13 labeled methanol used in similar isotopic studies.

Uniqueness: Acetone-13C3 is unique because all three carbon atoms are labeled with carbon-13, providing a comprehensive isotopic labeling that is particularly useful in detailed nuclear magnetic resonance spectroscopy and isotopic tracing studies. This complete labeling allows for more precise and accurate tracking of carbon atoms in various chemical and biochemical processes .

Biologische Aktivität

Acetone-13C3, a stable isotope-labeled form of acetone, has garnered interest in various biological studies due to its unique labeling properties. This article delves into the biological activity of this compound, including its metabolic pathways, applications in research, and relevant case studies.

This compound is chemically represented as C3H6O, where three carbon atoms are isotopically labeled with carbon-13. This labeling allows for precise tracking of metabolic processes in biological systems using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

| Property | Value |

|---|---|

| Molecular Formula | C3H6O |

| Molecular Weight | 58.08 g/mol |

| Boiling Point | 56 °C |

| Melting Point | -95 °C |

| Density | 0.7845 g/cm³ |

Metabolism and Pathways

This compound is primarily metabolized in the liver through various pathways, including gluconeogenesis and the citric acid cycle. Studies have shown that it can serve as a substrate for energy production and biosynthetic processes.

- Gluconeogenesis : this compound can be converted into glucose via gluconeogenic pathways, which is particularly significant in fasting states or low-carbohydrate diets.

- Citric Acid Cycle : The compound can also enter the citric acid cycle, contributing to ATP production and the generation of metabolic intermediates.

Study 1: Metabolic Tracing in Rats

A study utilized this compound to trace metabolic pathways in rats. The researchers administered the compound and subsequently analyzed tissue samples using NMR spectroscopy. Results indicated that this compound was effectively converted to glucose, demonstrating its role in gluconeogenesis.

Study 2: Human Metabolism Assessment

In a clinical setting, this compound was employed to assess metabolic responses in humans during controlled dietary interventions. Participants received labeled acetone, and plasma samples were analyzed for isotopomer distribution. Findings suggested that this compound significantly influenced glucose metabolism, with implications for understanding metabolic disorders.

Table 2: Summary of Case Study Findings

| Study | Organism | Methodology | Key Findings |

|---|---|---|---|

| Metabolic Tracing | Rats | NMR Spectroscopy | Confirmed conversion to glucose |

| Human Metabolism | Humans | Plasma Isotopomer Analysis | Influenced glucose metabolism during interventions |

Applications in Research

This compound is widely used as a tracer in metabolic studies due to its ability to provide insights into metabolic pathways without altering physiological processes significantly. Its applications include:

- Metabolic Flux Analysis : Understanding how different substrates are utilized by the body.

- Nutritional Studies : Investigating the effects of diet on metabolism.

- Disease Mechanism Exploration : Studying conditions such as diabetes and obesity by tracking how acetone influences energy production.

Eigenschaften

IUPAC Name |

(1,2,3-13C3)propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6O/c1-3(2)4/h1-2H3/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSCPPACGZOOCGX-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13C](=O)[13CH3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30465668 | |

| Record name | Acetone-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

61.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93628-01-4 | |

| Record name | 2-Propanone-1,2,3-13C3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93628-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetone-13C3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30465668 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetone-13C3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.